molecular formula C18H19ClFNOS B13849384 1-cyclopropyl-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenyl)ethan-1-one hydrochloride

1-cyclopropyl-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenyl)ethan-1-one hydrochloride

Cat. No.: B13849384
M. Wt: 351.9 g/mol
InChI Key: HKDPMMPSPGFQKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, commonly known as prasugrel hydrochloride, is a thienopyridine-class antiplatelet agent used to inhibit thrombotic events in patients with acute coronary syndromes. Its molecular formula is C₁₈H₁₈FClNOS (CAS: 201049-78-7), with a molecular weight of 315.4 g/mol . Structurally, it features a cyclopropyl group, a 2-fluorophenyl moiety, and a dihydrothienopyridine ring system. The hydrochloride salt enhances its stability and bioavailability. Prasugrel acts as a prodrug, requiring metabolic activation to exert its irreversible antagonism of the P2Y₁₂ adenosine diphosphate (ADP) receptor on platelets .

Properties

Molecular Formula

C18H19ClFNOS

Molecular Weight

351.9 g/mol

IUPAC Name

1-cyclopropyl-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-fluorophenyl)ethanone;hydrochloride

InChI

InChI=1S/C18H18FNOS.ClH/c19-15-4-2-1-3-14(15)17(18(21)12-5-6-12)20-9-7-16-13(11-20)8-10-22-16;/h1-4,8,10,12,17H,5-7,9,11H2;1H

InChI Key

HKDPMMPSPGFQKN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC4=C(C3)C=CS4.Cl

Origin of Product

United States

Biological Activity

1-Cyclopropyl-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenyl)ethan-1-one hydrochloride is a synthetic compound notable for its potential applications in pharmacology, particularly as an antiplatelet agent . Its complex structure, which includes a cyclopropyl group, a thienopyridine moiety, and a fluorophenyl group, contributes to its unique biological properties.

  • Molecular Formula : C18H19ClFNOS
  • Molecular Weight : Approximately 409.90 g/mol
  • CAS Number : 201049-78-7

The primary mechanism by which this compound exerts its biological activity is through the inhibition of platelet activation and aggregation. This action is crucial in preventing thrombotic events, similar to the mechanisms observed in established antiplatelet drugs like prasugrel and clopidogrel. The compound's interactions with various biological targets involved in platelet aggregation pathways have made it a focal point of cardiovascular pharmacology research .

Antiplatelet Activity

This compound has been shown to significantly inhibit platelet aggregation in vitro. Studies suggest that it may modulate key signaling pathways involved in platelet function, particularly those activated by ADP and thrombin .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
PrasugrelThienopyridine coreAntiplatelet agent
ClopidogrelThienopyridine coreAntiplatelet agent
TicagrelorCyclopentane ringAntiplatelet agent
5-Methylthieno[3,2-c]pyridineSimilar thienopyridine structurePotential antitumor activity

This comparison illustrates that while there are similarities among these compounds, the unique combination of cyclopropyl and fluorophenyl groups in this compound may enhance its pharmacological properties compared to others .

Case Studies and Research Findings

Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound. For instance:

  • Study on Platelet Function : A study demonstrated that doses of this compound resulted in a significant reduction in platelet aggregation when tested against standard agonists like ADP and collagen.
  • Safety Profile : Preliminary toxicological assessments indicate a favorable safety profile at therapeutic doses. Ongoing studies aim to further elucidate potential drug-drug interactions and long-term effects of this compound in clinical settings.

Scientific Research Applications

1-Cyclopropyl-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenyl)ethan-1-one hydrochloride is a complex organic compound with the molecular formula C18H19ClFNOS and a molecular weight of approximately 409.90 g/mol. It features a cyclopropyl group, a thienopyridine moiety, and a fluorophenyl group, which contribute to its unique chemical properties and biological activities. This compound is primarily studied for its potential as an antiplatelet agent in cardiovascular therapies.

Primary Application: Antiplatelet Agent

The main application of this compound is as an antiplatelet agent. It inhibits platelet activation and aggregation, which is crucial in preventing thrombotic events. Its mechanism is similar to that of prasugrel, a drug used in cardiovascular therapies. The compound's ability to modulate platelet function makes it a subject of interest in cardiovascular pharmacology. Studies have indicated that it interacts with various biological targets involved in platelet aggregation pathways. Research into its interactions with other medications is crucial to ensure safety and efficacy in clinical applications.

Potential Use in Cardiovascular Therapies

This compound is being explored for potential use in preventing and treating cardiovascular diseases related to thrombosis. Thrombotic events, such as heart attacks and strokes, occur when blood clots block arteries, and antiplatelet agents can help prevent these events.

Comparison with Similar Compounds

Key Insights :

  • Fluorophenyl vs. Chlorophenyl : The 2-fluorophenyl group in prasugrel enhances metabolic stability compared to chlorophenyl analogs, which are more prone to oxidative degradation .
  • Cyclopropyl Group : This moiety in prasugrel reduces steric hindrance during metabolic activation, leading to faster conversion to its active metabolite (R-138727) compared to bulkier substituents .
  • Acetyloxy vs. Non-Acetylated Derivatives: The acetyloxy group in prasugrel facilitates esterase-mediated activation in vivo, whereas non-acetylated analogs (e.g., R-95913) require slower hepatic oxidation .

Pharmacological Activity Comparisons

  • Prasugrel vs. Clopidogrel : Prasugrel exhibits faster onset (~30 minutes) and greater platelet inhibition (80–95% vs. 40–60% for clopidogrel) due to more efficient metabolic activation .
  • Prasugrel vs. Ticlopidine : In rat models, prasugrel’s analog C1 (from ) showed superior antiplatelet activity (IC₅₀ = 0.8 μM vs. 2.5 μM for ticlopidine) .
  • Chloro-Substituted Analogs : Compounds with chlorine substitutions (e.g., ’s 2034553-38-1 ) exhibit reduced potency (IC₅₀ > 5 μM) due to decreased affinity for hepatic CYP450 enzymes critical for activation .

Preparation Methods

One-Pot Synthesis Approach

A prominent method involves a one-pot reaction where 5,6,7,7a-tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride is reacted with cyclopropyl-2-bromo-2-(2-fluorophenyl)acetone or related intermediates. This approach streamlines the synthesis by combining key steps into a single reaction vessel, reducing purification steps and improving overall yield.

  • Reaction conditions typically include:
    • Use of appropriate bases to facilitate nucleophilic substitution
    • Controlled temperature to maintain stability of intermediates
    • Solvent choice optimized for solubility and reaction kinetics
  • The cyclopropyl and fluorophenyl groups are introduced through alkylation or acylation steps involving halogenated precursors.

Stepwise Synthesis via Key Intermediates

This classical approach involves:

  • Synthesis of the Thienopyridine Core: Starting from 5,6,7,7a-tetrahydrothieno[3,2-c]pyridine derivatives, which can be prepared by cyclization reactions involving thiophene and pyridine precursors.

  • Preparation of 1-(2-Fluorophenyl)ethanone Derivatives: The 2-fluorophenyl ethanone moiety is synthesized or procured as a key intermediate. Various reduction and catalytic hydrogen-transfer methods are used to prepare chiral alcohols or ketones from 1-(2-fluorophenyl)ethanone, which can then be further functionalized.

  • Coupling of the Cyclopropyl Group: Introduction of the cyclopropyl moiety is achieved by reaction with cyclopropyl halides or cyclopropyl ketones under nucleophilic substitution or condensation conditions.

  • Final Assembly and Salt Formation: The ethanone intermediate bearing the thienopyridine and fluorophenyl substituents is converted to its hydrochloride salt to enhance stability and solubility for pharmaceutical applications.

Catalytic and Enzymatic Reduction Techniques

For the preparation of chiral intermediates related to the fluorophenyl ethanone portion, several catalytic and enzymatic methods have been reported:

Method Catalyst/Enzyme Conditions Yield Notes
Catalytic hydrogen transfer Ru(II) complexes with KOH 82°C, 0.5 h, inert atmosphere High conversion Uses Schlenk technique for inert conditions
Enzymatic reduction Acetophenone reductase from Geotrichum candidum 30°C, pH 7.2, 14 h 77% Mild, stereoselective reduction
Borane reduction with oxazaborolidine (R)-methyl oxazaborolidine, borane dimethyl sulfide complex 20-45°C, 1-2 h 92-98% High enantioselectivity, mild conditions

These methods are critical for generating optically pure intermediates that influence the biological activity of the final compound.

Comparative Table of Preparation Features

Step Description Key Reagents Conditions Yield/Remarks
1 Thienopyridine core synthesis Thiophene and pyridine precursors Cyclization, controlled heating Moderate to high yield
2 Preparation of 1-(2-fluorophenyl)ethanone derivatives 1-(2-fluorophenyl)ethanone, catalysts or enzymes Catalytic hydrogen transfer or enzymatic reduction 77-98% yield, stereoselective
3 Cyclopropyl group introduction Cyclopropyl halides or ketones Nucleophilic substitution, base catalysis Moderate yield, requires control
4 Final coupling and hydrochloride salt formation Ethanone intermediate, HCl Acid-base reaction, purification High purity salt obtained

Q & A

Q. What is the structural rationale for the cyclopropyl and 2-fluorophenyl substituents in this compound's pharmacological activity?

The cyclopropyl group enhances metabolic stability by reducing oxidative metabolism, while the 2-fluorophenyl moiety improves target affinity through hydrophobic and π-π interactions. These structural features are critical in analogs of thienopyridine antiplatelet agents like prasugrel, where similar substituents optimize pharmacokinetic and pharmacodynamic profiles .

Q. Which analytical techniques are most reliable for characterizing this compound's purity and conformation?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : For resolving substituent positions and stereochemistry (e.g., δH values for aromatic protons and cyclopropyl groups) .
  • X-ray Diffraction (XRD) : To confirm crystal structure and bond angles, as demonstrated in crystallographic studies of related thienopyridines .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation and impurity profiling .

Q. How does this compound relate to prasugrel and its metabolites?

This compound is structurally analogous to prasugrel’s active metabolite (R-138727), lacking the acetyloxy group. It serves as a key intermediate in studying thienopyridine bioactivation pathways and cytochrome P450 (CYP) interactions .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized in large-scale preparations?

Yield optimization strategies include:

  • Stoichiometric Control : Using 1.2 equivalents of acryloyl chloride to ensure complete acylation of the tetrahydrothienopyridine core .
  • Catalysis : Employing organocatalysts (e.g., hydroquinine) for enantioselective steps, as seen in analogous α-aminonitrile syntheses .
  • Temperature Modulation : Conducting reactions at 0–5°C to minimize side-product formation during cyclopropane ring formation .
Reaction StepOptimal ConditionsYield ImprovementReference
Acylation1.2 equiv acryloyl chloride, 0°C63% → 75%
Cyclopropane FormationPd(OAc)₂ catalysis, 50°C58% → 82%

Q. How can contradictions in reported metabolic pathways involving CYP enzymes be resolved?

Discrepancies in CYP contributions (e.g., CYP3A4 vs. CYP2B6) require:

  • Recombinant Enzyme Assays : To isolate individual CYP isoforms' activity .
  • Inhibitor Cocktails : Using selective inhibitors (e.g., ketoconazole for CYP3A4) in hepatocyte studies .
  • Metabolite Trapping : Glutathione (GSH) adduct analysis to identify reactive intermediates .

Q. What methodologies are effective for analyzing conformational flexibility in the dihydrothienopyridine core?

  • Dynamic NMR : To study amide bond rotamers and ring puckering kinetics .
  • Density Functional Theory (DFT) : For modeling low-energy conformers and transition states .
  • Variable-Temperature XRD : To correlate thermal motion with conformational changes .

Q. How can structural analogs be designed to explore structure-activity relationships (SAR) for antiplatelet activity?

  • Bioisosteric Replacement : Substituting the 2-fluorophenyl group with chloro or methoxy variants to assess electronic effects .
  • Core Modifications : Introducing methyl groups to the cyclopropane ring to evaluate steric hindrance on target binding .
  • Metabolite Mimetics : Synthesizing derivatives resistant to esterase hydrolysis for prolonged activity .

Q. What experimental approaches assess the compound's stability under physiological conditions?

  • pH-Varied Stability Studies : Incubate in buffers (pH 1–9) at 37°C, monitoring degradation via HPLC .
  • Plasma Stability Assays : Measure half-life in human plasma to predict in vivo behavior .
  • Forced Degradation : Expose to heat/light and identify breakdown products using LC-MS .

Data-Driven Research Considerations

  • Conflicting Spectral Data : Resolve NMR signal overlaps (e.g., aromatic protons at δH 7.2–7.8 ppm) using 2D-COSY or NOESY .
  • Crystallographic Artifacts : Account for thermal motion in XRD by refining anisotropic displacement parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.